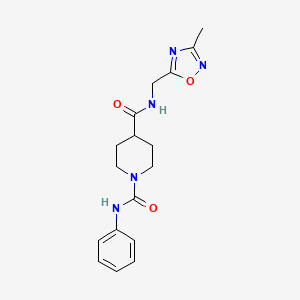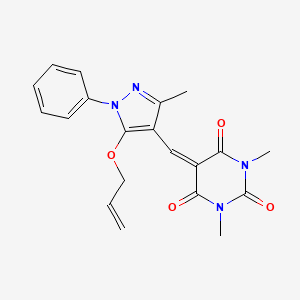
5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by a pyrazole and pyrimidine ring system. This compound features multiple functional groups, including allyloxy and methyl groups, which contribute to its diverse reactivity and application potential in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of allyloxy-methyl-phenyl-pyrazole with a suitable pyrimidine derivative under controlled conditions. Reaction conditions often include:
Reagents: Appropriate catalysts such as Lewis acids or bases.
Temperature and Time: Generally performed at moderate temperatures (60-80°C) over several hours.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods: In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow processes. Optimization of reaction parameters such as concentration, temperature, and catalyst choice is crucial to achieve high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the allyloxy and methyl groups.
Reduction: Selective reduction of the compound can be achieved, altering the functional groups to yield various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles in the presence of bases.
Major Products:
Oxidation Products: Oxidized forms of the allyloxy or methyl groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new substituents introduced at reactive sites.
科学研究应用
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology:
Explored for its biological activity, including anti-inflammatory and antimicrobial properties.
Medicine:
Potential candidate for drug development due to its diverse functional groups and reactive sites.
Under investigation for anticancer activity.
Industry:
Utilized in the development of advanced materials and chemical intermediates.
作用机制
The compound's mechanism of action depends on its specific application:
Biological Activity: Interacts with molecular targets such as enzymes or receptors, leading to biological effects like enzyme inhibition or receptor modulation.
Chemical Reactivity: Functional groups engage in specific chemical reactions, influencing the compound's behavior and reactivity profile.
相似化合物的比较
5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the pyrimidine ring.
1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains the pyrimidine ring but without the pyrazole linkage.
1-Phenyl-3-methyl-1H-pyrazol-4-carbaldehyde: Similar structure with variations in functional groups and ring system.
This compound's unique combination of structural elements and reactivity makes it a valuable subject of study across multiple scientific disciplines. Anything else I can deep-dive into?
属性
IUPAC Name |
1,3-dimethyl-5-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-5-11-28-19-15(13(2)21-24(19)14-9-7-6-8-10-14)12-16-17(25)22(3)20(27)23(4)18(16)26/h5-10,12H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSYSUZJMNXWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)
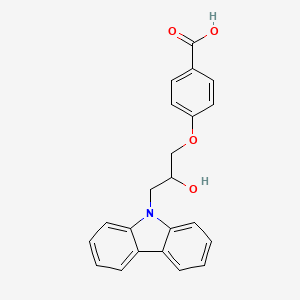
![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)
![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)
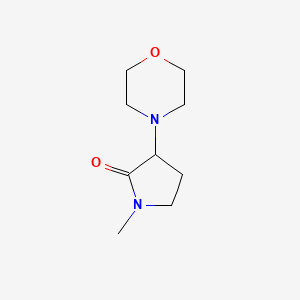
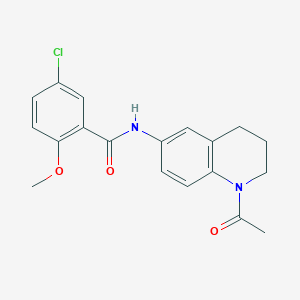
![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/new.no-structure.jpg)
![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)
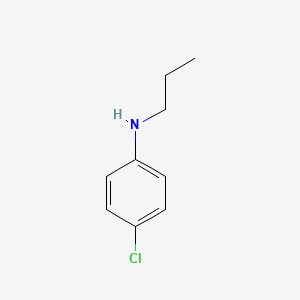
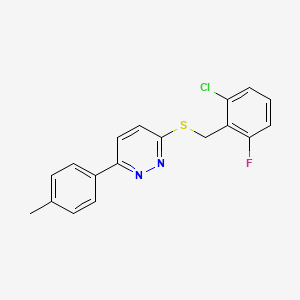
![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)
